molecular formula C13H18O2 B12098399 1-(4-Methoxyphenyl)cyclohexan-1-ol

1-(4-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B12098399
M. Wt: 206.28 g/mol
InChI Key: FLYAGGNZYBWGJK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2. It is a white crystalline solid that is soluble in organic solvents like dichloromethane and methanol but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of an alkali alkoxide in methanol or ethanol to form 1-(cyano-4-methoxyphenyl)methylcyclohexanol. This intermediate is then hydrogenated using a hydrogenation catalyst and an inorganic acid to yield this compound .

Another method involves the electrochemical deconstructive functionalization of cycloalkanols via alkoxy radicals enabled by proton-coupled electron transfer (PCET). This method is applicable across a diverse array of substituted cycloalkanols and can be performed on a gram scale in continuous single-pass flow .

Industrial Production Methods

Industrial production of this compound often involves the use of dual catalysts like Co-NiO, which enhances the reaction rate and yield. The process typically includes dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, adding the catalyst, and reacting under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or other reduced derivatives.

    Substitution: Produces substituted phenylcyclohexanols.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways. For example, in electrochemical reactions, the compound undergoes oxidation to form alkoxy radicals, which then participate in various bond-forming processes. These radicals can undergo β-scission processes, hydrogen atom transfers, and addition to π-systems, leading to the formation of functionalized products .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)cyclohexan-1-ol is similar to compounds like venlafaxine and desvenlafaxine, which are used as antidepressants. These compounds share a similar phenylcyclohexanol structure but differ in their functional groups and specific applications. For example, venlafaxine is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders .

List of Similar Compounds

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3

InChI Key

FLYAGGNZYBWGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)O

Origin of Product

United States

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